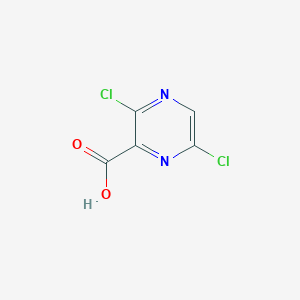

3,6-Dichloropyrazine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloropyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDYBIZSSBHQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627390 | |

| Record name | 3,6-Dichloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356783-15-8 | |

| Record name | 3,6-Dichloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dichloropyrazine-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloropyrazine-2-carboxylic acid is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure, featuring an electron-deficient pyrazine ring substituted with two chlorine atoms and a carboxylic acid group, imparts a versatile reactivity profile. This makes it a valuable intermediate in the fields of medicinal chemistry and agrochemical research. The strategic placement of reactive sites on the molecule allows for selective functionalization, enabling the construction of diverse molecular scaffolds for drug discovery and the development of novel active pharmaceutical ingredients (APIs). For instance, related pyrazine nitrile derivatives are key for producing antiviral APIs like favipiravir[1]. This guide provides a comprehensive overview of its chemical properties, reactivity, and practical applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic characteristics of this compound is fundamental for its application in synthesis and analysis.

1.1. Core Chemical Properties

The key properties of the title compound are summarized in the table below. Note that data for the specific 3,6-dichloro isomer can be limited, and thus properties for the closely related and more commonly documented 3,5-dichloro isomer are also provided for context.

| Property | This compound | 3,5-Dichloropyrazine-2-carboxylic acid (for comparison) |

| CAS Number | 55955-08-3 | 312736-49-5[2][3][4] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | C₅H₂Cl₂N₂O₂[4][5] |

| Molecular Weight | 192.99 g/mol | 192.99 g/mol [4] |

| Appearance | White to brown crystalline powder | White to brown powder or crystal |

| Purity | Typically >95-98% (by HPLC) | >98.0% (HPLC) |

| Melting Point | Not consistently reported | 137.0 to 142.0 °C |

1.2. Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple, showing two characteristic signals. The lone aromatic proton on the pyrazine ring (at the C5 position) will appear as a singlet in the downfield region (typically δ 8.0-9.0 ppm) due to the deshielding effects of the electronegative nitrogen atoms and chlorine substituents. The carboxylic acid proton (-COOH) will be observed as a broad singlet, also in the downfield region (δ 10-13 ppm), and its position can be concentration-dependent.

-

¹³C NMR Spectroscopy : The carbon spectrum will display five distinct signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (δ 160-170 ppm). The four carbons of the pyrazine ring will resonate in the aromatic region (δ 130-160 ppm), with the carbon atoms attached to chlorine (C3 and C6) and the carboxylic acid (C2) showing the most significant downfield shifts.

-

FT-IR Spectroscopy : The infrared spectrum provides key information about the functional groups present.

-

O-H Stretch : A very broad and strong absorption band is expected in the 2500–3300 cm⁻¹ range, characteristic of the hydrogen-bonded carboxylic acid dimer.

-

C=O Stretch : A sharp, intense peak for the carbonyl group should appear between 1700–1750 cm⁻¹.

-

C=N/C=C Stretches : Medium to weak absorptions in the 1400–1600 cm⁻¹ region correspond to the pyrazine ring vibrations.

-

C-Cl Stretch : Strong to medium bands in the 600–800 cm⁻¹ region are indicative of the carbon-chlorine bonds.

-

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three functional components: the pyrazine ring, the chlorine substituents, and the carboxylic acid group.

2.1. Reactivity of the Pyrazine Ring

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is further amplified by the electron-withdrawing effects of the two chlorine atoms and the carboxylic acid. This electronic nature dictates its reactivity:

-

Nucleophilic Aromatic Substitution (SNAr) : The chloro-substituents are highly activated towards displacement by nucleophiles. This is the most important reaction for this class of compounds, allowing for the introduction of a wide range of functionalities (e.g., amines, alkoxides, thiols).

-

Regioselectivity : The position of nucleophilic attack is influenced by the directing effects of the existing substituents. For the related 3,5-dichloropyrazines, studies have shown that an electron-withdrawing group at the C2 position (like a carboxylic acid) preferentially directs nucleophilic attack to the C5 position[6]. This provides a predictable pathway for selective functionalization.

2.2. Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard transformations, which are critical for its use in drug discovery, particularly in forming amide bonds to link molecular fragments[7][8].

-

Amide Bond Formation : This is arguably the most common and vital reaction for this molecule in medicinal chemistry. The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction typically requires an activating agent to convert the hydroxyl group into a better leaving group, as the direct reaction is often inefficient[8][9]. Common coupling reagents include carbodiimides (EDC, DCC), phosphonium salts (PyBOP), and uronium salts (HATU, HBTU)[10][11].

-

Esterification : Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate yields the corresponding ester. Esters can serve as protecting groups or as prodrugs to improve pharmacokinetic properties.

The interplay between these reactive sites allows for a modular approach to synthesis, where the carboxylic acid can be converted to an amide or ester, followed by selective substitution of one or both chlorine atoms.

Diagram of Key Reactive Sites

The following diagram illustrates the primary sites of reactivity on the this compound molecule.

Caption: Key reactive sites on this compound.

Applications in Drug Discovery and Agrochemicals

Heterocyclic scaffolds, particularly those containing pyrazine rings, are prevalent in pharmaceuticals and agrochemicals due to their ability to engage in specific biological interactions. Dichloropyrazine derivatives are used as intermediates in the synthesis of a wide range of bioactive compounds, including antimicrobial, antifungal, and anti-inflammatory agents[12].

The carboxylic acid function is particularly significant. Approximately a quarter of all commercial drugs contain a carboxylic acid group or an amide derivative[7]. This moiety can act as a hydrogen bond donor/acceptor, improve water solubility, and mimic endogenous molecules like amino acids. However, the acidic nature can sometimes limit membrane permeability, leading medicinal chemists to convert it into amide or ester prodrugs or replace it with bioisosteres to optimize pharmacokinetic profiles[13][14]. The synthesis of pyrazine-2-carboxamides, in particular, has been a successful strategy for developing novel anti-tubercular agents[15][16].

Safety and Handling

As with any chlorinated organic compound, proper handling is essential. Based on data for related dichloropyrazine derivatives, the following precautions should be observed.

-

Hazards : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation[3].

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Experimental Protocol: Amide Coupling using HATU

Amide bond formation is a fundamental transformation for this molecule. The following protocol describes a general procedure for coupling this compound with a generic primary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

HATU (1.2 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate, 5% aq. HCl, sat. aq. NaHCO₃, brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Reagent Addition : To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq).

-

Base Addition : Slowly add DIPEA (3.0 eq) to the mixture at room temperature. The base is crucial for deprotonating the carboxylic acid and the amine hydrochloride if used.

-

Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Work-up :

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification : Purify the crude amide by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Workflow for Amide Coupling

This diagram outlines the key steps in the synthesis of an amide derivative from this compound.

Caption: Step-by-step workflow for a typical amide coupling reaction.

References

- 1. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]

- 2. 312736-49-5|3,5-Dichloropyrazine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 312736-49-5 Cas No. | 3,5-Dichloropyrazine-2-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. amadis.lookchem.com [amadis.lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. jackwestin.com [jackwestin.com]

- 9. Amide Synthesis [fishersci.dk]

- 10. peptide.com [peptide.com]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the Applications of 2,3-Dichloropyrazine in Medicinal Chemistry-ZCPC [en.zcpc.net]

- 13. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Introduction: The Significance of a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 3,6-Dichloropyrazine-2-carboxylic acid

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple data sheet to provide in-depth insights into its chemical properties, synthesis, reactivity, applications, and safe handling protocols, grounded in authoritative sources.

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its structure, featuring an electron-deficient pyrazine core substituted with two reactive chlorine atoms and a versatile carboxylic acid group, makes it a valuable intermediate for synthesizing a diverse range of complex molecules. The strategic placement of these functional groups allows for selective and sequential modifications, enabling the construction of novel compounds with tailored biological activities. This guide provides a detailed exploration of this key chemical entity, beginning with its fundamental identification.

Section 1: Core Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of any chemical research. The primary and universally recognized identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number: 356783-15-8 [1]

This unique numerical identifier distinguishes this compound from its isomers and related compounds, ensuring clarity and accuracy in procurement, documentation, and regulatory compliance.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of the compound, compiled from supplier technical data.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1] |

| Molecular Weight | 192.98 g/mol | [1] |

| Appearance | White to brown powder or crystal | [2] |

| Melting Point | 137.0 to 142.0 °C | [2] |

| SMILES | C1=C(N=C(C(=N1)Cl)C(=O)O)Cl | [1] |

| InChI Key | Information not available in search results | N/A |

Section 2: Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical. While specific spectra for this exact compound are not publicly available, its structure allows for predictable characterization using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR : The spectrum is expected to be simple, featuring a single, sharp singlet for the proton on the pyrazine ring. The carboxylic acid proton (-COOH) would appear as a very broad singlet at a significantly downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.

-

¹³C-NMR : The spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group would be the most deshielded (downfield), typically appearing in the 160-185 ppm region. The other four carbons of the pyrazine ring would appear at chemical shifts influenced by the electronegative chlorine and nitrogen atoms.

-

-

Infrared (FT-IR) Spectroscopy : The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

-

O-H Stretch : A very broad and strong band in the 2500–3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[3]

-

C=O Stretch : An intense, sharp band for the carbonyl group, expected in the 1700–1750 cm⁻¹ range.[3] Its position is influenced by the electron-withdrawing nature of the dichloropyrazine ring.[3]

-

-

High-Performance Liquid Chromatography (HPLC) & Mass Spectrometry (MS) : These techniques are essential for assessing purity and confirming the molecular weight of the compound. HPLC is used to separate the compound from any impurities, while MS provides a precise mass-to-charge ratio, confirming the molecular formula.

Section 3: Synthesis, Reactivity, and Derivatization

Understanding the synthesis and reactivity of this compound is crucial for its effective use as a chemical intermediate.

Synthesis Strategies

The synthesis of functionalized pyrazines often involves multi-step processes. While a direct, detailed synthesis for this compound is not extensively documented in the provided results, related syntheses offer valuable insights. For instance, the preparation of the related compound 3,6-dichloropyrazine-2-carbonitrile, a common precursor to carboxylic acids, has been described starting from 3-hydroxy-6-bromopyrazine-2-amide.[4] This highlights the use of halogenation and functional group interconversion as key strategies in this chemical space. Another relevant technique in pyrazine chemistry is directed ortho-lithiation, which allows for regioselective functionalization of the pyrazine ring.[5]

Core Reactivity

The molecule's reactivity is dominated by its three functional components: the two chlorine atoms and the carboxylic acid group.

-

Nucleophilic Aromatic Substitution (SNAr) : The pyrazine ring is inherently electron-deficient, a property that is significantly amplified by the three electron-withdrawing groups (two chlorines, one carboxylic acid).[3] This electronic profile makes the ring highly susceptible to SNAr reactions, where the chlorine atoms can be displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides). This allows for the introduction of new functional groups and the construction of more complex molecular scaffolds.

-

Carboxylic Acid Derivatization : The carboxylic acid moiety undergoes standard transformations, most notably amidation and esterification, which are fundamental reactions in medicinal chemistry for modulating a compound's physicochemical properties, such as solubility and cell permeability.[3][6]

-

Amide Formation : This is a crucial reaction for building peptidomimetic structures or introducing specific pharmacophores.[3] It is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride (using reagents like thionyl chloride or oxalyl chloride), followed by reaction with a primary or secondary amine.[7][8]

-

Ester Formation : Esterification can be accomplished via Fischer esterification, reacting the carboxylic acid with an alcohol under acidic conditions.[3] This is often used to create prodrugs, which can improve the bioavailability of a parent carboxylic acid-containing drug.[6]

-

Workflow: Synthesis and Derivatization Logic

The following diagram illustrates the logical workflow for utilizing this compound as a versatile building block.

Caption: Synthetic logic and key derivatization pathways for this compound.

Section 4: Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate. Its utility spans multiple sectors of chemical and biological research.

-

Medicinal Chemistry : Pyrazine-2-carboxamide derivatives are a well-established class of antimycobacterial agents, with pyrazinamide being a first-line drug for treating tuberculosis.[7] This compound serves as an excellent starting point for synthesizing novel pyrazine carboxamide libraries to screen for activity against drug-resistant microbial strains.[7][9] The synthesis of various N-substituted pyrazine-2-carboxamides has been explored to develop new antimicrobial and anti-tubercular agents.[7][10]

-

Agrochemicals : The dichlorinated pyrazine core is a key feature in the development of herbicides and plant growth regulators.[3] The ability to selectively functionalize the scaffold allows for the creation of novel chlorinated pyrazine derivatives with specific biological activity for crop protection.[3]

-

Materials Science : While less common, highly functionalized nitrogen heterocycles are explored in materials science for creating organic electronic materials, ligands for metal complexes, and functional polymers.

Diagram: Role as a Core Scaffold in Discovery

This diagram illustrates how the central scaffold of this compound can be elaborated to access diverse chemical matter for screening and development.

Caption: Role of this compound as a central scaffold in diverse research fields.

Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound. The information below is synthesized from multiple Safety Data Sheets (SDS).

Hazard Identification

The compound is classified with several hazards. The following table summarizes the GHS hazard statements.

| Hazard Code | Statement | Source(s) |

| H302 | Harmful if swallowed | [1] |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H332 | Harmful if inhaled | [1] |

| H335 | May cause respiratory irritation | [1] |

Protocol for Safe Handling and Personal Protective Equipment (PPE)

A self-validating system of protocols must be followed to ensure user safety and prevent exposure.

1. Engineering Controls:

- Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[11][12]

- Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[13]

2. Personal Protective Equipment (PPE):

- Eye Protection : Wear chemical safety goggles that conform to European Standard EN 166 or NIOSH-approved equivalents.[14]

- Hand Protection : Wear chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use and change them frequently, especially after direct contact.

- Skin and Body Protection : Wear a lab coat or long-sleeved clothing to prevent skin contact.[14]

- Respiratory Protection : If working outside of a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate particulate filter.[14]

3. Handling Procedures:

- Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11][13]

- Do not get in eyes, on skin, or on clothing.[14]

- Wash hands and any exposed skin thoroughly after handling.[11][13]

- Do not eat, drink, or smoke when using this product.[11][12]

4. First Aid Measures:

- If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[11]

- If on Skin : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[13][14]

- If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11][13]

- If Swallowed : Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[14]

Storage Recommendations

Proper storage is essential to maintain the compound's integrity and ensure safety.

-

Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]

-

Atmosphere : For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.[1]

-

Incompatibilities : Keep away from strong oxidizing agents.[12]

Conclusion

This compound (CAS No. 356783-15-8) is a pivotal chemical intermediate whose value is defined by its structural functionality. The presence of a carboxylic acid and two reactive chlorine atoms on an electron-poor pyrazine ring provides a powerful platform for synthetic chemists to build molecular complexity. Its demonstrated utility as a scaffold for developing new antimicrobial and agrochemical agents underscores its importance. By understanding its properties, reactivity, and adhering strictly to the safety protocols outlined in this guide, researchers can effectively and safely leverage this compound to advance their discovery programs.

References

- 1. achmem.com [achmem.com]

- 2. 3,5-Dichloropyrazine-2-carboxylic Acid | 312736-49-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. 5,6-Dichloropyrazine-2-carboxylic Acid|CAS 76537-42-3 [benchchem.com]

- 4. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. | Semantic Scholar [semanticscholar.org]

- 10. rjpbcs.com [rjpbcs.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.at [fishersci.at]

3,6-Dichloropyrazine-2-carboxylic acid molecular structure

An In-depth Technical Guide to 3,6-Dichloropyrazine-2-carboxylic Acid: Structure, Synthesis, and Applications

Introduction

This compound is a key heterocyclic compound that serves as a versatile building block in the realms of medicinal chemistry and materials science. Its rigid pyrazine core, substituted with reactive chlorine atoms and a carboxylic acid functional group, provides multiple sites for chemical modification. This unique structural arrangement makes it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents. The electron-withdrawing nature of the pyrazine ring and the chloro-substituents significantly influences the molecule's reactivity, enabling selective functionalization. This guide offers a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The ring is substituted with two chlorine atoms at the 3 and 6 positions and a carboxylic acid group at the 2 position. This substitution pattern is critical to its chemical behavior, offering distinct sites for nucleophilic substitution and derivatization of the carboxyl group.

Caption: 2D Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 356783-15-8 | [1] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [2] |

| Molecular Weight | 192.99 g/mol | [2] |

| Appearance | White to brown powder/crystal | [3] |

| Purity | >98.0% (HPLC) | [3] |

| InChI Key | VVZNBAQAYLMLGO-UHFFFAOYSA-N | [2] |

| SMILES | OC(=O)C1=NC(Cl)=CN=C1Cl | N/A |

| Storage | Inert atmosphere, room temperature | [1] |

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves multi-step processes starting from simpler precursors. A notable method involves the transformation of a substituted pyrazine, highlighting the strategic chemical manipulations required to introduce the desired functional groups.

A patented method describes the synthesis of the related 3,6-dichloropyrazine-2-carbonitrile, a direct precursor, starting from 3-hydroxy-6-bromopyrazine-2-amide.[4] This process underscores the feasibility of constructing the dichloropyrazine core through halogenation and functional group interconversion. The general logic involves replacing hydroxyl and bromo groups with chloro groups, a common strategy in heterocyclic chemistry.

Caption: Generalized synthesis workflow for the dichloropyrazine core.

Exemplary Synthesis Protocol for a Precursor

The following protocol is adapted from a patented method for producing 3,6-dichloropyrazine-2-carbonitrile, which can then be hydrolyzed to the target carboxylic acid.[4]

-

Reaction Setup: To a reaction vessel, add 3-hydroxy-6-bromopyrazine-2-amide, an inorganic chloride such as lithium chloride (LiCl), and phosphorus oxychloride (POCl₃).

-

Addition of Base: While stirring and heating the mixture to approximately 50°C, slowly add diisopropylethylamine (DIEA).

-

Heating: Increase the temperature of the reaction mixture to 80°C and maintain stirring for 1 hour.

-

Quenching: After cooling the system to about 30°C, slowly add the reaction mixture to ice water to quench the reaction.

-

Isolation: Filter the resulting precipitate. The filter cake can be further purified by slurrying in a solvent like isopropanol to yield 3,6-dichloropyrazine-2-carbonitrile.[4]

-

Hydrolysis: The resulting carbonitrile can be subjected to standard acidic or basic hydrolysis conditions to convert the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final product.

Reactivity

The chemical reactivity of this compound is dictated by its three key features:

-

Carboxylic Acid Group: This group undergoes typical reactions such as esterification, amidation, and reduction.[2] Amide formation is particularly crucial in medicinal chemistry for creating linkages with amines in target proteins or other molecular fragments.[5][6]

-

Chlorine Atoms: The chlorine atoms on the electron-deficient pyrazine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2] This allows for the introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols), enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

-

Pyrazine Ring: The ring itself can participate in metal-catalyzed cross-coupling reactions, further expanding the synthetic possibilities.[7]

Structural Elucidation and Spectroscopic Analysis

The confirmation of the molecular structure of this compound relies on a combination of modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to be simple due to the single proton on the pyrazine ring. A singlet would appear in the aromatic region (downfield). The carboxylic acid proton will exhibit a very broad singlet, typically at a chemical shift greater than 10 ppm.[2]

-

¹³C NMR: The spectrum will show distinct signals for each of the five carbon atoms. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 160-185 ppm range. The carbons attached to the electronegative chlorine and nitrogen atoms will also be significantly downfield.[2][8]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. A very broad absorption band in the 2500–3300 cm⁻¹ region is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[2] A strong, sharp peak between 1700-1750 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[2]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would show a characteristic isotopic pattern for the two chlorine atoms (³⁵Cl and ³⁷Cl), providing definitive evidence for their presence in the molecule.[8]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | Pyrazine C-H | ~8.5 - 9.0 ppm (singlet) |

| Carboxylic Acid O-H | >10 ppm (broad singlet) | |

| ¹³C NMR | C=O (Carboxylic Acid) | ~160 - 185 ppm |

| Pyrazine Ring Carbons | ~130 - 160 ppm | |

| FTIR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) |

| C=O Stretch (Carboxylic Acid) | 1700 - 1750 cm⁻¹ (strong) | |

| C-Cl Stretch | 800 - 600 cm⁻¹ (medium to strong) |

Applications in Research and Drug Development

The primary application of this compound is as an intermediate in organic synthesis. Its derivatives have been explored for a range of biological activities. Pyrazine-2-carboxamides, for instance, are a well-known class of compounds with anti-tubercular properties, with Pyrazinamide being a first-line drug for tuberculosis treatment.[5] The ability to synthesize various derivatives from this compound allows for the exploration of new anti-tubercular agents.[5][8]

Furthermore, the structural motif is found in compounds investigated for other therapeutic areas. For example, related dichlorinated aromatic carboxylic acids have been studied as potential treatments for inflammatory conditions like ulcerative colitis.[9] The versatility of this scaffold ensures its continued relevance in the discovery of new bioactive molecules.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[11][12] Do not eat, drink, or smoke when using this product, and wash hands thoroughly after handling.[12]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Store away from incompatible materials such as strong oxidizing agents.[11]

-

First Aid:

-

Eyes: In case of contact, immediately rinse cautiously with water for several minutes.[10][13]

-

Skin: Wash off immediately with plenty of soap and water.[10]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[11]

-

Ingestion: Rinse mouth and seek medical attention if symptoms occur.[13]

-

Conclusion

This compound is a high-value chemical intermediate with a molecular structure primed for diverse chemical transformations. Its combination of a carboxylic acid handle and reactive chlorine atoms on an electron-poor pyrazine ring makes it an ideal starting point for constructing complex molecules with potential therapeutic applications. A thorough understanding of its structure, reactivity, and handling is essential for scientists leveraging this powerful building block in the pursuit of novel drug candidates and advanced materials.

References

- 1. 312736-49-5|3,5-Dichloropyrazine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 5,6-Dichloropyrazine-2-carboxylic Acid|CAS 76537-42-3 [benchchem.com]

- 3. 3,5-Dichloropyrazine-2-carboxylic Acid | 312736-49-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. rjpbcs.com [rjpbcs.com]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.at [fishersci.at]

Foreword: The Strategic Importance of a Dichlorinated Pyrazine Core

An In-depth Technical Guide to the Synthesis of 3,6-Dichloropyrazine-2-carboxylic Acid

In the landscape of modern drug discovery and development, the pyrazine scaffold stands as a privileged heterocyclic motif. Its presence in clinically significant drugs like the antitubercular agent Pyrazinamide and the antiviral Favipiravir underscores its value.[1][2] The strategic introduction of functional groups onto this electron-deficient ring system allows for the fine-tuning of physicochemical properties and biological activity. This compound is a particularly valuable building block, offering three distinct points for chemical modification: the two chlorine atoms, ripe for nucleophilic substitution, and the carboxylic acid, ready for amide coupling or other transformations. This guide provides a comprehensive overview of the primary synthetic pathways to this key intermediate, grounded in established chemical principles and supported by practical, field-proven insights.

Part 1: Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic approach to this compound identifies the most critical bond formations and functional group interconversions. The most direct and industrially viable precursor is the corresponding nitrile, 3,6-dichloropyrazine-2-carbonitrile. The hydrolysis of a nitrile to a carboxylic acid is a robust and well-documented transformation.[3][4] Therefore, the core synthetic challenge lies in the efficient construction of the dichlorinated cyanopyrazine intermediate.

A plausible retrosynthesis is outlined below:

Caption: Retrosynthetic analysis of this compound.

This analysis points to a primary strategy: begin with a suitably functionalized pyrazine ring, execute a robust chlorination and cyanation sequence, and conclude with nitrile hydrolysis.

Part 2: Core Synthesis Pathway via Chlorination of a Pyrazine Precursor

The most effective and scalable route to the target compound proceeds through the synthesis and subsequent hydrolysis of 3,6-dichloropyrazine-2-carbonitrile. A patented method highlights a practical approach starting from 3-hydroxy-6-bromopyrazine-2-amide.[5] This pathway offers excellent control over regioselectivity, a significant challenge in the direct halogenation of pyrazine rings.[6][7]

Step 1: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile

The conversion of a hydroxy- or bromo-substituted pyrazine amide into the desired dichlorinated nitrile is a pivotal transformation. This step simultaneously replaces the hydroxyl and bromo groups with chlorine and dehydrates the amide to a nitrile. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation, acting as both a chlorinating and dehydrating agent.

Causality Behind Experimental Choices:

-

Reagent Selection: Phosphorus oxychloride is a powerful reagent for converting hydroxyl groups on heteroaromatic rings to chlorides and for dehydrating primary amides to nitriles. Its use here accomplishes two necessary transformations in a single pot.

-

Base: A tertiary amine base, such as Diisopropylethylamine (DIEA), is employed to scavenge the HCl generated during the reaction, preventing unwanted side reactions and driving the equilibrium towards the product.[5]

-

Chloride Additive: The inclusion of an inorganic chloride, such as Lithium Chloride (LiCl), is a critical insight from the patent literature.[5] Its role is to suppress the formation of bromo-chloro impurity mixtures by increasing the concentration of nucleophilic chloride ions in the reaction mixture, thereby favoring the displacement of the bromo substituent.

Experimental Protocol: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile [5]

-

Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 3-hydroxy-6-bromopyrazine-2-amide (1.0 eq), Lithium Chloride (0.9 eq), and Phosphorus Oxychloride (POCl₃, ~4.0 eq).

-

Initial Heating: Stir the mixture and heat to approximately 50°C.

-

Base Addition: Slowly add Diisopropylethylamine (DIEA, ~2.5 eq) to the reaction mixture. An exothermic reaction may be observed.

-

Reaction: Heat the system to 80°C and maintain stirring for 1-2 hours. Monitor the reaction progress using a suitable chromatographic method (e.g., TLC or GC).

-

Quenching: Upon completion, cool the reaction mixture to approximately 30°C. Cautiously and slowly add the reaction mixture to ice water to quench the excess POCl₃. This step is highly exothermic and must be performed with care in a well-ventilated fume hood.

-

Isolation: The product will precipitate as a solid. Collect the solid by filtration.

-

Purification: Wash the filter cake with water and then slurry with a suitable solvent like isopropanol to remove impurities. Dry the resulting pale yellow solid to yield 3,6-dichloropyrazine-2-carbonitrile.

Caption: Synthesis of the key nitrile intermediate.

Step 2: Hydrolysis of 3,6-Dichloropyrazine-2-carbonitrile

The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[8] The choice of conditions is critical to avoid potential side reactions, such as the hydrolysis of the chloro substituents on the electron-deficient pyrazine ring.

Causality Behind Experimental Choices:

-

Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid (e.g., concentrated HCl or H₂SO₄) is a common method. The reaction proceeds via protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water.[3][9] An amide intermediate is formed, which is subsequently hydrolyzed to the carboxylic acid.[4] This method is often preferred as the acidic conditions can help to suppress the nucleophilic substitution of the ring chlorines.

-

Base-Catalyzed Hydrolysis: Alternatively, heating with an aqueous base (e.g., NaOH) can be used. The hydroxide ion directly attacks the nitrile carbon.[8] The initial product is the carboxylate salt, which must be neutralized with a strong acid in a separate workup step to yield the final carboxylic acid.[8] However, the strongly nucleophilic hydroxide can potentially displace one of the chloro groups, leading to impurities.

Experimental Protocol: Acid-Catalyzed Hydrolysis [3][8][10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3,6-dichloropyrazine-2-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid (e.g., 5-20% aqueous solution) or concentrated hydrochloric acid.

-

Heating: Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored (e.g., by TLC, watching for the disappearance of the starting material).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture in an ice bath. The product, this compound, will often precipitate out of the acidic solution.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove residual acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary. Dry the purified product under vacuum.

Caption: Generalized mechanism for acid-catalyzed nitrile hydrolysis.

Part 3: Data Summary and Characterization

Effective synthesis relies on reproducible results. The following table summarizes expected outcomes for the described pathway.

| Step | Key Reagents | Typical Yield | Purity (pre-recrystallization) | Reference |

| Nitrile Formation | POCl₃, LiCl, DIEA | 65-75% | >95% | [5] |

| Nitrile Hydrolysis | Conc. H₂SO₄ or HCl | 80-90% | >98% | [10] |

Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H NMR: Expect a singlet in the aromatic region for the lone pyrazine proton. The carboxylic acid proton will appear as a broad singlet, which is exchangeable with D₂O.

-

¹³C NMR: Will show distinct signals for the five carbons in the molecule, including the carbonyl carbon and the three unique aromatic carbons.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the formula C₅H₂Cl₂N₂O₂, with a characteristic isotopic pattern for two chlorine atoms.

-

Infrared (IR) Spectroscopy: Key stretches will include a broad O-H band for the carboxylic acid, a sharp C=O stretch, and bands corresponding to the C=C and C=N bonds of the aromatic ring.

Part 4: Alternative Approaches and Scientific Rationale

While the primary pathway is robust, it is instructive to consider alternatives and understand their limitations.

-

Direct Chlorination of Pyrazine-2-carboxylic Acid: Attempting to directly chlorinate pyrazine-2-carboxylic acid is challenging. The pyrazine ring is already electron-deficient, making electrophilic aromatic substitution difficult.[7] Furthermore, achieving the specific 3,6-dichloro regiochemistry amidst other possible isomers is problematic without strong directing groups. Such reactions often require harsh conditions and result in low yields and complex product mixtures.

-

Synthesis from 2-Aminopyrazine: Another theoretical route could begin with 2-aminopyrazine. Diazotization followed by Sandmeyer-type reactions could introduce the carboxylic acid and chloro substituents. However, this multi-step sequence is often lower yielding and less direct than the pathway described above.

The superiority of the nitrile hydrolysis route lies in its efficiency and high degree of regiochemical control, making it more suitable for large-scale production in a drug development setting.

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process: the conversion of a pre-functionalized pyrazine, such as 3-hydroxy-6-bromopyrazine-2-amide, into 3,6-dichloropyrazine-2-carbonitrile, followed by a robust acid-catalyzed hydrolysis. This approach leverages powerful and well-understood transformations in heterocyclic chemistry to provide reliable access to a versatile and high-value building block for pharmaceutical research. The key to success lies in the careful control of reaction conditions, particularly during the chlorination and quenching steps, and in the selection of the appropriate hydrolysis method to maximize yield and minimize side-product formation.

References

- 1. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 5. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]

- 6. 5,6-Dichloropyrazine-2-carboxylic Acid|CAS 76537-42-3 [benchchem.com]

- 7. US2391745A - Chlorination of pyrazine - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

Spectroscopic data of 3,6-Dichloropyrazine-2-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 3,6-Dichloropyrazine-2-carboxylic acid

Abstract

This guide provides a comprehensive technical overview of the spectroscopic methodologies used to elucidate and confirm the structure of this compound (C₅H₂Cl₂N₂O₂), a key intermediate in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering in-depth analysis of the underlying principles, causality behind experimental choices, and field-proven protocols for data acquisition. We will explore Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section includes predicted data, detailed experimental workflows, and interpretation guidelines, forming a self-validating system for researchers. The guide is designed for professionals in drug development and chemical research who require a robust understanding of how to characterize this specific heterocyclic compound.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound is fundamental to understanding its spectroscopic signature. The molecule consists of a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. This core is substituted with two electron-withdrawing chlorine atoms at positions 3 and 6, and a carboxylic acid group at position 2. This specific arrangement dictates the electronic environment of each atom, directly influencing the resulting spectroscopic data.

-

Asymmetry: The substitution pattern renders the molecule asymmetric, meaning all five carbon atoms and the single ring proton are chemically distinct.

-

Electronic Effects: The electronegative chlorine atoms and the carboxylic acid group significantly deshield adjacent protons and carbons, causing their signals to appear at higher chemical shifts (downfield) in NMR spectra.

-

Key Functional Groups: The carboxylic acid (-COOH) group provides highly characteristic signals in both NMR and IR spectroscopy, notably the acidic proton and the carbonyl (C=O) stretch.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

Expertise & Experience: Causality in NMR

The simplicity of the ¹H NMR spectrum—expecting only two signals—is in itself a key verification point. The position of the lone pyrazine proton is highly diagnostic. It is flanked by a nitrogen atom (position 4) and a carbon bearing a chlorine atom (position 6), both of which are electron-withdrawing, leading to a significant downfield shift. The carboxylic proton's broadness is a direct result of intermolecular hydrogen bonding and chemical exchange, phenomena that are highly dependent on solvent and concentration[1].

Predicted ¹H and ¹³C NMR Data

The following data is predicted based on established chemical shift principles for heterocyclic and carboxylic acid compounds[1][2].

| ¹H NMR Data (Predicted) |

| Chemical Shift (δ, ppm) |

| ~12-14 |

| ~8.5-9.0 |

| ¹³C NMR Data (Predicted) |

| Chemical Shift (δ, ppm) |

| ~165-170 |

| ~150-155 |

| ~145-150 |

| ~142-147 |

| ~130-135 |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO is an excellent choice as it effectively solubilizes the acid and shifts the residual water peak away from the region of interest.

-

Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer[3].

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range from -1 to 16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the range from 0 to 200 ppm.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: The Carboxylic Acid Signature

The most telling feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band, which often spans from 2500 to 3300 cm⁻¹[1][4][5]. This broadening is a direct consequence of the strong intermolecular hydrogen bonding that leads to the formation of a stable dimeric structure. This feature, combined with the sharp, intense C=O stretch, provides unambiguous evidence for the carboxylic acid group[5]. The electron-withdrawing character of the dichloropyrazine ring is expected to shift the C=O frequency to a slightly higher wavenumber compared to a simple alkyl carboxylic acid[5].

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Strong, Very Broad[1][4] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Weak to Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1750 | Strong, Sharp[4] |

| C=N, C=C Stretch (Pyrazine Ring) | 1400 - 1600 | Medium to Weak[4] |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium[4] |

| C-Cl Stretch | 600 - 800 | Medium to Strong[4] |

Experimental Protocol: FTIR Data Acquisition (KBr Pellet)

-

Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent KBr pellet.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and compare them to the predicted values.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule.

Expertise & Experience: The Dichloro Isotope Pattern

The presence of two chlorine atoms provides a definitive isotopic signature that is a cornerstone of structural confirmation. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion:

-

M⁺: Contains two ³⁵Cl atoms.

-

(M+2)⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

-

(M+4)⁺: Contains two ³⁷Cl atoms. The expected relative intensity ratio of these peaks is approximately 9:6:1, providing a rapid and trustworthy confirmation of the presence of two chlorine atoms in the molecule[4].

Predicted Mass Spectrometry Data

-

Molecular Formula: C₅H₂Cl₂N₂O₂

-

Monoisotopic Molecular Weight: 191.95 g/mol [4]

| m/z (relative intensity) | Assignment |

| 192 (base peak, ~100%) | [M]⁺• (C₅H₂³⁵Cl₂N₂O₂⁺•) |

| 194 (~65%) | [M+2]⁺• (C₅H₂³⁵Cl³⁷ClN₂O₂⁺•) |

| 196 (~10%) | [M+4]⁺• (C₅H₂³⁷Cl₂N₂O₂⁺•) |

| Probable Fragments | Identity |

| 175 | [M - OH]⁺ (Loss of hydroxyl radical)[4] |

| 147 | [M - COOH]⁺ (Loss of carboxyl radical)[4] |

| 148 | [M - CO₂]⁺• (Decarboxylation)[4] |

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion cluster and characteristic fragment ions.

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete picture. The authoritative structural confirmation of this compound comes from the logical integration of all spectroscopic data. The following workflow illustrates this synergistic process.

References

An In-depth Technical Guide to the Solubility Profile of 3,6-Dichloropyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 3,6-Dichloropyrazine-2-carboxylic acid, a key heterocyclic building block in pharmaceutical and agrochemical research. Recognizing the frequent scarcity of exhaustive public data for specialized chemical intermediates, this document synthesizes available information with foundational scientific principles and established methodologies. It outlines the predicted physicochemical properties, provides detailed, actionable protocols for empirical solubility determination in various media, and discusses the critical interplay of factors like pH, temperature, and solvent polarity. The guide is structured to empower researchers to accurately assess and manipulate the solubility of this compound, a critical parameter for reaction kinetics, formulation development, and bioavailability.

Introduction: The Significance of Solubility in Chemical Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the utility and application of a chemical compound. In the realm of drug discovery and agrochemical development, understanding a molecule's solubility is not merely an academic exercise; it is a critical determinant of its ultimate success. Poor solubility can impede synthetic reaction efficiency, complicate purification processes, and, most importantly, lead to low bioavailability, thereby nullifying the therapeutic or biological potential of an otherwise promising candidate.[1][2]

This compound is a versatile heterocyclic compound. Its structure, featuring a carboxylic acid group and reactive chlorine atoms on a pyrazine ring, makes it a valuable intermediate for synthesizing a wide array of more complex molecules. The carboxylic acid moiety provides a handle for esterification, amidation, and salt formation, while the chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for diverse functionalization. However, the very features that make it synthetically attractive—a rigid aromatic core and polar functional groups—also suggest a complex solubility profile that requires careful characterization.

This guide provides a framework for understanding and experimentally determining the solubility of this compound. It moves beyond simple qualitative statements, offering detailed protocols and theoretical grounding to enable researchers to generate robust, quantitative data tailored to their specific applications.

Physicochemical Properties: A Predictive Foundation

Table 1: Predicted and Known Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 6-Chloropyrazine-2-carboxylic acid | Notes and Implications |

| Molecular Formula | C₅H₂Cl₂N₂O₂[3] | C₅H₃ClN₂O₂[4] | The presence of two chlorine atoms increases molecular weight and hydrophobicity compared to the mono-chloro analog. |

| Molecular Weight | 192.99 g/mol [3] | 158.54 g/mol [4] | Higher molecular weight can negatively impact solubility. |

| Predicted pKa | ~1.5 - 2.5 | 2.54 ± 0.10[4] | The strong electron-withdrawing effect of two chlorine atoms and the pyrazine nitrogens will make the carboxylic acid significantly more acidic than benzoic acid (pKa ~4.2). The pKa is crucial for predicting pH-dependent aqueous solubility. |

| Appearance | White to off-white solid | Solid[4] | The solid state necessitates an understanding of lattice energy, which must be overcome for dissolution. |

| Melting Point | Data not available | 158-160 °C[4] | A high melting point often correlates with lower solubility due to strong intermolecular forces in the crystal lattice. |

Note: The pKa for this compound is an expert estimation based on the electronic effects of the substituents. Experimental determination is highly recommended.

The key takeaway from this predictive analysis is the compound's acidic nature. The low predicted pKa indicates that the carboxylic acid will be fully deprotonated (ionized) at physiological pH and above, forming the highly polar carboxylate anion. This ionization is the single most important factor governing its aqueous solubility.

Solubility Profile: A Multi-faceted View

The solubility of this compound is not a single value but a profile that depends on the nature of the solvent, the pH of the aqueous medium, and the temperature.

Solubility in Organic Solvents

In non-aqueous solvents, solubility is primarily dictated by the principle of "like dissolves like." The polarity of the solvent must be sufficient to overcome the crystal lattice energy of the solid compound.

Table 2: Qualitative Solubility in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale and Experimental Insight |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is an excellent solvent for a wide range of compounds and is often used for creating stock solutions for screening assays.[5][6] |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a powerful polar aprotic solvent capable of disrupting the crystal lattice. |

| Ethanol / Methanol | Polar Protic | Moderate | The alcohol's hydroxyl group can hydrogen bond with the carboxylic acid, facilitating dissolution. Solubility is expected to be moderate. |

| Acetone | Polar Aprotic | Low to Moderate | Less polar than DMSO or alcohols, acetone may be a suitable solvent for reactions but likely has lower saturation solubility. |

| Acetonitrile | Polar Aprotic | Low | Acetonitrile is a common HPLC mobile phase component but is generally a weaker solvent for polar, crystalline compounds. |

| Dichloromethane (DCM) | Nonpolar | Very Low / Insoluble | The high polarity of the carboxylic acid and pyrazine ring makes it incompatible with nonpolar solvents. |

| Hexanes / Heptane | Nonpolar | Insoluble | Incompatible polarity. |

pH-Dependent Aqueous Solubility

The aqueous solubility of an ionizable compound like this compound is profoundly dependent on pH.[7] The relationship is governed by the Henderson-Hasselbalch equation and the intrinsic solubility of the neutral (protonated) form and the salt (deprotonated) form.

-

Below the pKa (e.g., pH < 1): The compound exists predominantly in its neutral, protonated form (R-COOH). Its solubility will be at its minimum, determined by the intrinsic solubility (S₀) of this species.

-

At the pKa (pH ≈ 1.5-2.5): The concentrations of the neutral form and the ionized carboxylate form (R-COO⁻) are equal.

-

Above the pKa (e.g., pH > 4): The compound exists almost entirely as the more polar, and therefore more water-soluble, carboxylate anion. The total solubility increases significantly.

This relationship can be visualized with a logical workflow for assessing solubility based on pH.

References

- 1. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biopharma-asia.com [biopharma-asia.com]

- 3. 5,6-Dichloropyrazine-2-carboxylic Acid|CAS 76537-42-3 [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

Purity Analysis of 3,6-Dichloropyrazine-2-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Title - Senior Application Scientist]

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 3,6-Dichloropyrazine-2-carboxylic acid, a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. The integrity of this starting material is paramount to the safety and efficacy of the final product. This document delineates a multi-faceted analytical approach, integrating chromatographic and spectroscopic techniques to ensure a thorough characterization of the compound's purity profile. We will explore the rationale behind the selection of analytical methodologies, provide detailed experimental protocols, and discuss the identification of potential process-related and degradation impurities. This guide is intended to be a practical resource for scientists engaged in the development, manufacturing, and quality control of products derived from this compound.

Introduction: The Criticality of Purity in Drug Development

This compound is a key intermediate in the synthesis of a range of biologically active molecules. The presence of impurities, even in trace amounts, can have significant consequences, potentially altering the pharmacological or toxicological profile of the final active pharmaceutical ingredient (API). Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances. Therefore, a robust and validated analytical strategy to assess the purity of this compound is not merely a quality control measure but a fundamental aspect of drug development and patient safety.

This guide will systematically address the core components of a comprehensive purity analysis, moving from initial identification and structural confirmation to the quantitative determination of the main component and the characterization of its impurities.

Understanding the Analyte: Physicochemical Properties and Potential Impurities

A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective analytical methods. Its structure, featuring a carboxylic acid group and two chlorine atoms on a pyrazine ring, dictates its solubility, chromatographic behavior, and spectroscopic characteristics.

Potential Impurities:

Impurities in this compound can originate from various sources, including the synthetic route, degradation, and storage. A proactive approach to impurity profiling involves a careful review of the manufacturing process. For instance, the synthesis of a related compound, 3,6-dichloropyrazine-2-carbonitrile, has been shown to be susceptible to the formation of bromo-impurities when starting from brominated precursors[1].

Common Classes of Impurities to Consider:

-

Process-Related Impurities:

-

Starting materials and reagents: Unreacted starting materials or residual reagents.

-

Intermediates: Incomplete conversion can lead to the presence of synthetic intermediates.

-

By-products: Side reactions can generate structurally similar compounds, such as isomers or compounds with incomplete or over-chlorination. For example, monochloro- or trichloro-pyrazine derivatives could potentially be formed.

-

-

Degradation Products:

-

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, and light)[2]. This helps in developing stability-indicating methods.

-

A Multi-Modal Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive evaluation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the primary technique for the quantitative determination of the purity of this compound and for the detection and quantification of non-volatile impurities. A stability-indicating HPLC method is crucial to separate the main component from its potential impurities and degradation products.

Given the acidic nature and the presence of a chromophore in the molecule, a reversed-phase HPLC method with UV detection is a suitable starting point. A diode-array detector (DAD) is highly recommended as it provides spectral information that can aid in peak identification and purity assessment. A patent for the determination of small halogenated carboxylic acids suggests a derivatization approach followed by HPLC-DAD analysis, which could be adapted if higher sensitivity is required[2].

Table 1: Proposed HPLC-DAD Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | The acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape. A gradient elution (e.g., starting with a low percentage of B and gradually increasing) is recommended to ensure the elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | Diode Array Detector (DAD) at 254 nm | The pyrazine ring is expected to have a strong absorbance in the UV region. DAD allows for the monitoring of multiple wavelengths and peak purity analysis. |

| Injection Volume | 10 µL | A typical injection volume. |

| Diluent | Acetonitrile/Water (50:50, v/v) | To ensure good solubility of the analyte. |

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC Purity Analysis.

Method Validation:

It is imperative to validate the developed HPLC method according to ICH Q2(R1) guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis. Given that this compound is a non-volatile compound, derivatization is necessary to convert it into a more volatile form for GC analysis.

Esterification of the carboxylic acid group is a common derivatization strategy. For example, reaction with diazomethane or a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can produce a volatile derivative.

Experimental Protocol: GC-MS Analysis (Post-derivatization)

-

Derivatization:

-

Accurately weigh a small amount of the sample into a vial.

-

Add a suitable solvent (e.g., dichloromethane).

-

Add the derivatizing agent (e.g., a solution of diazomethane in ether or BSTFA).

-

Allow the reaction to proceed to completion (typically a few minutes).

-

Quench any excess derivatizing agent if necessary.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Employ a temperature gradient program to separate the components.

-

The mass spectrometer should be operated in electron ionization (EI) mode.

-

Acquire mass spectra over a suitable mass range (e.g., 40-400 amu).

-

Table 2: Suggested GC-MS Parameters

| Parameter | Recommended Condition | Rationale |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A versatile column suitable for a wide range of compounds. |

| Inlet Temperature | 250 °C | To ensure complete vaporization of the derivatized analyte. |

| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas. |

| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min | A typical temperature program to separate compounds with a range of boiling points. |

| MS Source Temp | 230 °C | To maintain analyte integrity. |

| MS Quad Temp | 150 °C | Standard quadrupole temperature. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |

Data Analysis:

The identification of impurities is achieved by comparing their mass spectra with a commercial library (e.g., NIST) and by interpreting the fragmentation patterns. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, which can aid in the identification of chlorine-containing impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Elucidation and Identification

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for the identification of impurities. Both ¹H and ¹³C NMR should be employed.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a signal for the single proton on the pyrazine ring and a broad signal for the carboxylic acid proton. The chemical shift of the ring proton will be influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule, confirming the overall structure.

Workflow for Structural Confirmation by NMR

Caption: NMR Workflow for Structural Analysis.

Mass Spectrometry (MS): For Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound and to provide molecular weight information for any detected impurities. Electrospray ionization (ESI) is a suitable technique for this non-volatile compound. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern, which is a powerful diagnostic tool.

Forced Degradation Studies: Predicting Stability

Forced degradation studies are a regulatory requirement and a critical component of developing a stability-indicating method[2]. These studies involve subjecting the drug substance to stress conditions to accelerate its degradation.

Table 3: Recommended Forced Degradation Conditions

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |